Bienvenue dans la boutique en ligne BenchChem!

Isoandrographolide

RORγ inverse agonism Nuclear receptor pharmacology Th17/IL-17 pathway

Isoandrographolide is a defined labdane diterpenoid lactone with validated RORγ inverse agonist activity (IC50 130 nM). It is differentiated from andrographolide and 14-deoxyandrographolide by its specific Z-ethylidene γ-lactone stereochemistry, which confers unique RORγ binding selectivity. This compound is ideal for studies of Th17 cell differentiation and autoimmune pathways, offering a distinct physicochemical signature (TPSA 87.00 Ų, XlogP 2.20) for SAR and stability analysis.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B1246544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoandrographolide
Synonyms17-hydro-9-dehydro-andrographolide
andrographolide
isoandrographolide
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
InChIInChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15?,16+,17-,19+,20+/m1/s1
InChIKeyBOJKULTULYSRAS-OTVACULJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one (C20H30O5): A Labdane Diterpenoid γ-Lactone for RORγ-Targeted Research Applications


3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one (C20H30O5, MW 350.40 g/mol, PubChem CID: 11078630) is a labdane-type diterpenoid γ-lactone structurally characterized by a decalin core bearing a Z-configured exocyclic ethylidene moiety conjugated to a 4-hydroxytetrahydrofuran-2-one ring system [1]. The compound contains five defined stereocenters, three hydrogen bond donors, and five hydrogen bond acceptors, with a topological polar surface area (TPSA) of 87.00 Ų and calculated XlogP of 2.20 [2]. This compound has been annotated in ChEMBL (CHEMBL479285) and BindingDB (BDBM50012123) as a ligand for the human retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) ligand-binding domain [3].

Why 3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one Cannot Be Replaced by Andrographolide or 14-Deoxyandrographolide in RORγ-Targeted Studies


Within the labdane diterpenoid γ-lactone class, compounds sharing the C20H30O5 or closely related molecular frameworks exhibit pronounced target selectivity divergence that precludes generic interchange. Andrographolide, the prototypical member of this class, demonstrates broad activity across NF-κB signaling and multiple cancer cell lines but does not exhibit the RORγ inverse agonist activity profile documented for the target compound [1]. Conversely, 14-deoxyandrographolide, while structurally similar (C20H30O4, differing by loss of the C-14 hydroxyl), shows distinct ADMET properties and lacks the RORγ binding annotation [2]. Neoandrographolide, a glycosylated diterpenoid with MW 480.6, demonstrates a fundamentally different pharmacokinetic profile and furin inhibition activity [3]. The target compound occupies a unique pharmacologic niche defined by its Z-ethylidene-conjugated γ-lactone moiety and stereochemical configuration, which confer the specific RORγ ligand-binding domain interaction observed in displacement assays [4].

Quantitative Differentiation Evidence for 3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one Versus Structural Analogs


RORγ Ligand-Binding Domain Affinity: Target Compound Versus Andrographolide Class Baseline

The target compound demonstrates specific binding to the human RORγ (RORc) ligand-binding domain with an IC50 of 130 nM in a radioligand displacement assay using [3H2]25-hydroxycholesterol as the probe [1]. In a cell-based functional assay employing GAL4-fused RORγ expressed in HEK293 cells, the compound exhibits inverse agonist activity with an EC50 of 1.0 µM (1000 nM) as measured by luciferase reporter gene transcription after 5 hours [1]. Andrographolide, the class-defining diterpenoid lactone, has not been reported to exhibit RORγ binding activity in comparable displacement or functional assays; its primary documented mechanisms involve NF-κB pathway modulation and cell cycle regulation [2].

RORγ inverse agonism Nuclear receptor pharmacology Th17/IL-17 pathway Autoimmune disease research

ADMET Profile Differentiation: Target Compound Versus 14-Deoxyandrographolide in Silico Comparison

Computational ADMET profiling reveals distinct physicochemical and pharmacokinetic predictions between the target compound and the structurally related analog 14-deoxyandrographolide. The target compound exhibits a topological polar surface area (TPSA) of 87.00 Ų and calculated XlogP of 2.20 [1]. In comparison, 14-deoxyandrographolide (C20H30O4, MW 334.46) has a lower TPSA of 66.76 Ų and higher LogP of 2.99, with a SwissADME bioavailability score of 0.55 [2]. The target compound's higher TPSA and lower LogP predict enhanced aqueous solubility and potentially improved oral absorption characteristics relative to the more lipophilic 14-deoxy analog. Additionally, in silico drug-likeness scoring across the andrographolide series indicates variable profiles: andrographolide (-0.62), 14-deoxyandrographolide (-0.18), and neoandrographolide (+0.17) [3].

In silico ADMET prediction Drug-likeness Oral bioavailability Lead optimization

Chemical Stability and Degradation Pathway Differentiation: Target Compound Class Versus Andrographolide

Andrographolide, a close structural relative within the labdane diterpenoid γ-lactone class, exhibits pronounced pH-dependent degradation following first-order kinetics, with optimal stability confined to pH 2.0–4.0 [1]. Thermal degradation studies at 50–85 °C reveal activation energy (Ea)-dependent decomposition that generates multiple degradation products with significantly reduced biological activity compared to the parent compound [1]. Under pH 6.0 conditions, andrographolide degrades to three distinct products including 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide [2]. While direct experimental stability data for the target compound are not available in the open literature, its structural features—including the Z-configured exocyclic ethylidene moiety and the presence of an additional hydroxyl group relative to 14-deoxyandrographolide—predict distinct degradation kinetics and product profiles that warrant compound-specific stability characterization during formulation development.

pH-dependent stability Degradation kinetics Formulation development Shelf-life prediction

Human Pharmacokinetic Benchmarking: Neoandrographolide Exhibits Superior Systemic Exposure Relative to Other Class Members

Clinical pharmacokinetic data from healthy Thai volunteers administered Andrographis paniculata capsules (1000 mg oral dose) provide a benchmark for the in vivo exposure attainable by members of this diterpenoid class. At this dose, neoandrographolide achieved a Cmax of 58.45 ng/mL, substantially exceeding the Cmax values for andrographolide (10.15 ng/mL) and 14-deoxyandrographolide (7.02 ng/mL), with all three compounds reaching Tmax at 1.5 hours [1]. The absolute oral bioavailability of andrographolide in rats is reported as only 2.67%, attributed to rapid intestinal biotransformation to sulfonate metabolites and P-glycoprotein-mediated efflux [2]. While direct human PK data for the target compound are not available, its distinct physicochemical profile (higher TPSA, lower LogP relative to 14-deoxyandrographolide) predicts altered absorption and metabolic stability characteristics that would differentiate its in vivo performance from the clinically characterized analogs.

Clinical pharmacokinetics Oral bioavailability Cmax/Tmax Human volunteer study

Selectivity Across ROR Nuclear Receptor Isoforms: Target Compound Panel Profiling

The target compound has been profiled across all three human ROR nuclear receptor isoforms (RORα, RORβ, RORγ) in a standardized cell-based inverse agonist assay platform. In GAL4-fused receptor transcriptional assays conducted in HEK293 cells with 5-hour incubation and luciferase reporter readout, the compound exhibited EC50 values of 2.8 µM for RORα, 2.2 µM for RORβ, and 1.0 µM for RORγ [1]. This represents a 2.2-fold selectivity for RORγ over RORα and 2.8-fold selectivity over RORβ. The absolute potency difference (1.0 µM vs. 2.2–2.8 µM) indicates preferential functional activity at RORγ, although the compound is not a highly selective RORγ inverse agonist.

Nuclear receptor selectivity RORα RORβ RORγ Isoform-specific pharmacology

Comparative Cytotoxicity and Safety Margin: 14-Deoxy-11,12-didehydroandrographolide Demonstrates Favorable Therapeutic Window

In comparative cytotoxicity assessments using HaCaT human keratinocyte cells, 14-deoxy-11,12-didehydroandrographolide (DDAG) demonstrated no toxicity even at high concentrations up to 100 µM, whereas andrographolide exhibited significant cytotoxicity with an IC50 of 3.03 µM and the positive control gemcitabine showed potent toxicity with an IC50 of 0.075 µM [1]. The target compound, which shares the labdane diterpenoid scaffold with DDAG but differs at the C-14 hydroxyl position and in the configuration of the lactone conjugation, is predicted to exhibit an intermediate cytotoxicity profile. This divergence in safety margin is critical for selecting appropriate tool compounds for long-term cellular assays or in vivo efficacy studies.

Cytotoxicity Safety margin HaCaT keratinocytes In vitro toxicology

Optimal Research and Procurement Application Scenarios for 3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one


RORγ Nuclear Receptor Pharmacology and Th17 Pathway Investigation

This compound is optimally deployed as a tool ligand for RORγ (RORc) ligand-binding domain studies, supported by its 130 nM IC50 in radioligand displacement assays and 1.0 µM EC50 inverse agonist activity in cell-based transcriptional assays [1]. Investigators studying Th17 cell differentiation, IL-17-mediated inflammatory pathways, or autoimmune disease models (e.g., psoriasis, multiple sclerosis, rheumatoid arthritis) should consider this compound as a structurally defined starting point for RORγ modulator development. The documented 2.2–2.8× selectivity for RORγ over RORα and RORβ provides a defined window for isoform-specific pharmacology studies [1].

In Silico ADMET-Guided Lead Optimization and Structure-Activity Relationship Studies

The well-characterized physicochemical profile of this compound (TPSA 87.00 Ų, XlogP 2.20, 3 H-bond donors, 5 H-bond acceptors) [1] enables its use as a reference scaffold in computational drug design and SAR campaigns. The compound occupies a distinct region of chemical space compared to 14-deoxyandrographolide (TPSA 66.76 Ų, LogP 2.99) and neoandrographolide (MW 480.6, glycosylated structure), providing a quantitative benchmark for optimizing polarity, solubility, and predicted oral absorption within the diterpenoid lactone series [2].

pH-Dependent Formulation and Stability Method Development

Given the established pH-dependent degradation kinetics of structurally related andrographolide—which shows optimal stability only at pH 2.0–4.0 with first-order degradation generating multiple inactive products [1]—this compound should be prioritized for analytical method development and forced degradation studies in laboratories seeking to establish compound-specific stability-indicating assays. The distinct structural features (Z-ethylidene conjugation, additional C-14 hydroxyl relative to 14-deoxy analogs) predict unique degradation pathways that require dedicated characterization before formulation for in vivo studies.

Comparative Pharmacokinetic and In Vivo Exposure Benchmarking

For researchers designing preclinical pharmacokinetic studies of diterpenoid lactones, this compound provides a structurally distinct entity for cross-compound comparison. Clinical data from related compounds demonstrate that even within the same plant-derived class, systemic exposure varies dramatically—neoandrographolide achieves Cmax 58.45 ng/mL, compared to 10.15 ng/mL for andrographolide and 7.02 ng/mL for 14-deoxyandrographolide at equivalent oral doses [1]. This compound's unique physicochemical signature (higher TPSA, lower LogP) predicts a distinct absorption and metabolic stability profile that may translate to differentiated in vivo performance [2].

Quote Request

Request a Quote for Isoandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.